

CAS number and molecular weight of Fmoc-Ala-OH-3,3,3-d3

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Compound of Interest

Compound Name: *Fmoc-Ala-OH-3,3,3-d3*

Cat. No.: *B1316306*

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Technical Guide: Fmoc-Ala-OH-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated amino acid derivative, **Fmoc-Ala-OH-3,3,3-d3**. It includes key chemical data, a detailed experimental protocol for its primary application, and a workflow diagram for clarity. This molecule is a crucial tool in peptide synthesis, particularly for applications requiring isotopic labeling for mass spectrometry-based quantification and analysis.

Core Chemical Data

Fmoc-Ala-OH-3,3,3-d3, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3, is a stable isotope-labeled version of the standard Fmoc-protected alanine used in solid-phase peptide synthesis (SPPS). The deuterium labeling provides a +3 mass shift, making it an ideal internal standard for quantitative proteomics and pharmacokinetic studies.^{[1][2]}

Parameter	Value	References
Molecular Weight	314.35 g/mol	[2][3]
Molecular Formula	C ₁₈ H ₁₄ D ₃ NO ₄	[1][3]
Labeled CAS Number	225101-67-7	[2][3]
Unlabeled CAS Number	35661-39-3	[1]
Synonyms	N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d ₃ , L-Alanine-3,3,3-d ₃ , N-Fmoc	[2][3]
Isotopic Purity	Typically ≥99 atom % D	[2]
Appearance	White to off-white solid	[1]
Storage	2-8°C, protect from light	[2]

Application in Peptide Synthesis

Fmoc-Ala-OH-3,3,3-d₃ is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The chemical reactivity of this isotopically labeled amino acid is identical to its unlabeled counterpart, meaning standard SPPS protocols can be used without modification.[4] Its incorporation into a peptide sequence allows for the generation of a heavy-labeled internal standard, which is essential for accurate quantification in mass spectrometry-based assays.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Fmoc-Ala-OH-3,3,3-d₃** into a peptide chain on a solid support resin.

Materials:

- Peptide synthesis vessel

- Solid support resin (e.g., Rink Amide MBHA resin)
- **Fmoc-Ala-OH-3,3,3-d3**
- Coupling reagent (e.g., HBTU, TBTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) piperidine in DMF
- Dichloromethane (DCM)
- Methanol (MeOH)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)

Methodology:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 15 minutes to ensure complete removal of the Fmoc group.
 - Wash the resin thoroughly with DMF to remove residual piperidine.
- Coupling of **Fmoc-Ala-OH-3,3,3-d3**:
 - In a separate vial, dissolve **Fmoc-Ala-OH-3,3,3-d3** (typically 3-5 equivalents) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

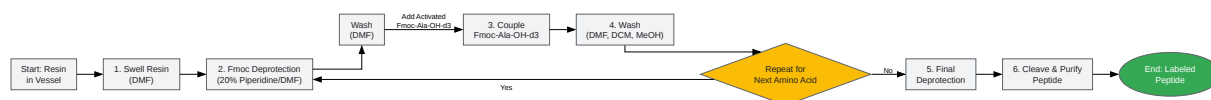
- Add DIPEA (typically 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Washing:
 - Drain the coupling solution.
 - Wash the resin sequentially with DMF, DCM, and MeOH to remove any unreacted reagents and byproducts.
- Cycle Repetition: For the synthesis of longer peptides, repeat steps 2-4 for each subsequent amino acid in the sequence.
- Final Deprotection and Cleavage:
 - After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
 - Wash the resin with DMF and DCM, and then dry it under vacuum.
 - Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide from the filtrate using cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Activity

Fmoc-Ala-OH-3,3,3-d3 is a synthetic building block and is not known to have any direct biological activity or involvement in signaling pathways. Its utility is in the synthesis of isotopically labeled peptides. These labeled peptides can then be used as tools for researchers to study a wide range of biological processes, including signal transduction, by enabling precise quantification of their unlabeled endogenous or therapeutic counterparts in complex biological samples.

Experimental Workflow

The following diagram illustrates the key stages of incorporating **Fmoc-Ala-OH-3,3,3-d3** into a peptide using solid-phase peptide synthesis.



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Caption: Workflow for Solid-Phase Peptide Synthesis using **Fmoc-Ala-OH-3,3,3-d3**.

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- To cite this document: BenchChem. [CAS number and molecular weight of Fmoc-Ala-OH-3,3,3-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316306#cas-number-and-molecular-weight-of-fmoc-ala-oh-3-3-3-d3]

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